2-{[(2-Bromophenyl)methyl]amino}ethan-1-ol hydrochloride
CAS No.:
Cat. No.: VC18026180
Molecular Formula: C9H13BrClNO
Molecular Weight: 266.56 g/mol
* For research use only. Not for human or veterinary use.
![2-{[(2-Bromophenyl)methyl]amino}ethan-1-ol hydrochloride -](/images/structure/VC18026180.png)
Specification
Molecular Formula | C9H13BrClNO |
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Molecular Weight | 266.56 g/mol |
IUPAC Name | 2-[(2-bromophenyl)methylamino]ethanol;hydrochloride |
Standard InChI | InChI=1S/C9H12BrNO.ClH/c10-9-4-2-1-3-8(9)7-11-5-6-12;/h1-4,11-12H,5-7H2;1H |
Standard InChI Key | JVGOHQLVOVLIEA-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C(=C1)CNCCO)Br.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
2-{[(2-Bromophenyl)methyl]amino}ethan-1-ol hydrochloride is a secondary amine hydrochloride derivative featuring a 2-bromophenyl group attached to a methylaminoethanol backbone. Its molecular formula is C₉H₁₃BrClNO, with a molecular weight of 276.57 g/mol (calculated from atomic masses: C=12.01, H=1.008, Br=79.90, Cl=35.45, N=14.01, O=16.00) . The compound’s structure combines a polar amino alcohol moiety with a lipophilic bromoaromatic group, influencing its solubility and reactivity.
Table 1: Key Molecular Descriptors
Property | Value |
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Molecular Formula | C₉H₁₃BrClNO |
Molecular Weight | 276.57 g/mol |
IUPAC Name | 2-{[(2-Bromophenyl)methyl]amino}ethan-1-ol hydrochloride |
CAS Registry Number | Not publicly assigned |
SMILES Notation | C1=CC=C(Br)C(=C1)CNCCO.[H]Cl |
Stereochemical Considerations
While stereochemical data for this specific compound are unavailable, analogous bromophenyl amino alcohols, such as (2R)-2-amino-2-(4-bromophenyl)ethan-1-ol HCl, demonstrate enantiomer-specific bioactivity . The configuration at the chiral center (C2 of the ethanolamine chain) likely impacts receptor binding in pharmaceutical contexts, though experimental validation is required.
Synthetic Methodologies
Reductive Amination Route
A plausible synthesis involves reductive amination between 2-bromobenzaldehyde and ethanolamine, followed by HCl treatment:
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Condensation:
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Reduction:
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Salt Formation:
This method parallels the synthesis of 2-amino-1-(3-bromophenyl)ethan-1-ol, where azide reduction with triphenylphosphine yielded an 85% product .
Alternative Pathways
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Azide Reduction: Conversion of a bromophenyl azide to the amine via Staudinger reaction, as demonstrated for 2-azido-1-(3-bromo-phenyl)-ethanol .
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Nucleophilic Substitution: Reacting 2-bromobenzyl chloride with ethanolamine under basic conditions.
Physicochemical Properties
Solubility and Stability
The hydrochloride salt enhances water solubility compared to the freebase. Polar solvents like ethanol, methanol, and dimethylformamide (DMF) are suitable for dissolution, while it is less soluble in nonpolar solvents . Stability studies for analogous compounds recommend storage under inert atmospheres at room temperature to prevent decomposition .
Spectroscopic Data
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¹H NMR: Expected signals include a singlet for the aromatic bromine-substituted proton (δ 7.3–7.6 ppm), a multiplet for the methylene group adjacent to nitrogen (δ 3.0–3.5 ppm), and a broad peak for the ammonium proton (δ 5.0–6.0 ppm) .
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IR: Characteristic peaks for N-H stretch (~3300 cm⁻¹), O-H stretch (~3200 cm⁻¹), and C-Br vibration (~600 cm⁻¹) .
Applications in Pharmaceutical Research
Intermediate in Drug Synthesis
Brominated amino alcohols serve as precursors to antihistamines, antipsychotics, and β-blockers. The 2-bromophenyl moiety may facilitate Suzuki-Miyaura cross-coupling reactions, enabling diversification into biaryl scaffolds .
Biological Activity
While direct studies on this compound are lacking, structurally related analogs exhibit:
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Dopamine Receptor Modulation: Bromophenyl groups enhance affinity for D₂-like receptors .
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Antimicrobial Effects: Amino alcohols with halogenated aromatics show activity against Gram-positive bacteria .
Future Research Directions
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Stereoselective Synthesis: Resolve enantiomers via chiral chromatography or asymmetric catalysis.
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Structure-Activity Relationships (SAR): Evaluate how bromine position affects bioactivity.
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Scale-Up Optimization: Develop greener solvents (e.g., ethanol/water mixtures) for industrial production.
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